molecular formula C10H13N3O4S B12512785 (3R)-1-(2-nitrobenzenesulfonyl)pyrrolidin-3-amine

(3R)-1-(2-nitrobenzenesulfonyl)pyrrolidin-3-amine

Cat. No.: B12512785
M. Wt: 271.30 g/mol
InChI Key: ZDRSNFHPZUULMP-MRVPVSSYSA-N
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Description

(3R)-1-(2-nitrobenzenesulfonyl)pyrrolidin-3-amine is a chemical compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. The presence of the nitro group and the pyrrolidine ring in its structure suggests potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-(2-nitrobenzenesulfonyl)pyrrolidin-3-amine typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Nitro Group: Nitration reactions using nitric acid or other nitrating agents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amines.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Reduction: Formation of (3R)-1-(2-aminobenzenesulfonyl)pyrrolidin-3-amine.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

(3R)-1-(2-nitrobenzenesulfonyl)pyrrolidin-3-amine can be used in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as an enzyme inhibitor or a probe for studying biological pathways.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R)-1-(2-nitrobenzenesulfonyl)pyrrolidin-3-amine would depend on its specific biological target. Generally, sulfonamides inhibit enzymes by mimicking the substrate or binding to the active site. The nitro group might also play a role in redox reactions within the cell, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (3R)-1-(2-nitrobenzenesulfonyl)pyrrolidin-3-amine: Unique due to its specific structure and potential biological activity.

    Sulfanilamide: A well-known sulfonamide antibiotic.

    Nifuroxazide: Contains a nitro group and is used as an antibacterial agent.

Uniqueness

This compound is unique due to the combination of the nitro group, sulfonyl group, and pyrrolidine ring, which may confer specific biological activities not seen in other compounds.

Properties

Molecular Formula

C10H13N3O4S

Molecular Weight

271.30 g/mol

IUPAC Name

(3R)-1-(2-nitrophenyl)sulfonylpyrrolidin-3-amine

InChI

InChI=1S/C10H13N3O4S/c11-8-5-6-12(7-8)18(16,17)10-4-2-1-3-9(10)13(14)15/h1-4,8H,5-7,11H2/t8-/m1/s1

InChI Key

ZDRSNFHPZUULMP-MRVPVSSYSA-N

Isomeric SMILES

C1CN(C[C@@H]1N)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

C1CN(CC1N)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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